molecular formula C21H15BrN4 B11695538 2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole

2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole

Cat. No.: B11695538
M. Wt: 403.3 g/mol
InChI Key: PHYYTKXJEPZSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(4-BROMOPHENYL)DIAZEN-1-YL]-4,5-DIPHENYL-1H-IMIDAZOLE is a compound that belongs to the class of azoimidazoles. These compounds are characterized by the presence of an azo group (-N=N-) linked to an imidazole ring. The compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-BROMOPHENYL)DIAZEN-1-YL]-4,5-DIPHENYL-1H-IMIDAZOLE typically involves an azo coupling reaction. This reaction is carried out between 3,4-bis(4-methoxyphenyl)imidazole and 4-bromophenyldiazonium tetrafluoroborate . The reaction conditions are usually mild, and the reaction is performed at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-BROMOPHENYL)DIAZEN-1-YL]-4,5-DIPHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Oxidized products vary based on the oxidizing agent.

    Reduction: Amines are the primary products.

    Substitution: Substituted imidazoles with different functional groups.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-BROMOPHENYL)DIAZEN-1-YL]-4,5-DIPHENYL-1H-IMIDAZOLE involves its interaction with molecular targets such as enzymes and proteins. The azo group can undergo reversible photoisomerization, which allows the compound to act as a photoswitch. This property is particularly useful in photopharmacology, where light can be used to control the activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(4-BROMOPHENYL)DIAZEN-1-YL]-4,5-DIPHENYL-1H-IMIDAZOLE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective as a ligand in coordination chemistry and as a photoswitch in photopharmacology .

Properties

Molecular Formula

C21H15BrN4

Molecular Weight

403.3 g/mol

IUPAC Name

(4-bromophenyl)-(4,5-diphenyl-1H-imidazol-2-yl)diazene

InChI

InChI=1S/C21H15BrN4/c22-17-11-13-18(14-12-17)25-26-21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)

InChI Key

PHYYTKXJEPZSPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.